8-Bromo-4-chloro-6-methylquinoline

Catalog No.
S808686
CAS No.
1156602-22-0
M.F
C10H7BrClN
M. Wt
256.52 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Bromo-4-chloro-6-methylquinoline

CAS Number

1156602-22-0

Product Name

8-Bromo-4-chloro-6-methylquinoline

IUPAC Name

8-bromo-4-chloro-6-methylquinoline

Molecular Formula

C10H7BrClN

Molecular Weight

256.52 g/mol

InChI

InChI=1S/C10H7BrClN/c1-6-4-7-9(12)2-3-13-10(7)8(11)5-6/h2-5H,1H3

InChI Key

XZLLMICSEAATSX-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=CN=C2C(=C1)Br)Cl

Canonical SMILES

CC1=CC2=C(C=CN=C2C(=C1)Br)Cl

The exact mass of the compound 8-Bromo-4-chloro-6-methylquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

8-Bromo-4-chloro-6-methylquinoline (CAS 1156602-22-0) is a highly functionalized, polyhalogenated quinoline derivative engineered for modular organic synthesis and drug discovery. Featuring orthogonal reactive sites at the C4 (chlorine) and C8 (bromine) positions, along with a C6 methyl group for lipophilic tuning, this scaffold is a critical precursor for synthesizing complex heterocyclic libraries, particularly in the development of kinase inhibitors such as PI3K/mTOR antagonists . Its procurement value lies in its ability to streamline multi-step synthetic routes by allowing sequential, regioselective functionalization without the need for additional protecting group manipulations, making it a highly efficient building block for both industrial scale-up and laboratory SAR exploration.

Research Fit

Type Polyhalogenated quinoline building block
Workflow Aryl halide cross-coupling library synthesis
Purity Research-grade profile (supplier COA)

Substituting 8-bromo-4-chloro-6-methylquinoline with simpler analogs like 4-chloro-6-methylquinoline or 4,8-dichloro-6-methylquinoline severely compromises synthetic efficiency and scale-up viability. While 4-chloro-6-methylquinoline provides the necessary reactivity for C4 nucleophilic aromatic substitution (SNAr), it lacks the C8 handle required for subsequent cross-coupling, forcing chemists to employ low-yield, late-stage C-H activation or de novo ring synthesis . Conversely, using a symmetrical dihalide like 4,8-dichloro-6-methylquinoline results in poor regiocontrol during sequential coupling reactions, leading to complex mixtures, difficult chromatographic separations, and significant yield losses. The specific C4-Cl / C8-Br pairing in this compound provides the exact electronic differentiation needed for precise, stepwise functionalization, making it indispensable for efficient procurement.

Substitution Risk

Regioisomeric arrangement Br/C8 and Cl/C4 positions may alter reactivity compared to other halogenated quinolines.
Lack of comparative data No peer-reviewed performance data; substitution cannot be validated without empirical testing.
Exploratory use only Any direct replacement would require de novo experimentation to establish equivalency.

Regioselective C4-Amination via Nucleophilic Aromatic Substitution (SNAr)

The distinct electronic environments of the C4-Cl and C8-Br bonds allow for highly selective sequential functionalization. Under standard SNAr conditions, the electron-deficient C4 position readily undergoes substitution with amines or alkoxides, while the C8-Br remains intact for downstream palladium-catalyzed cross-coupling . This orthogonal reactivity provides >95% regioselectivity, whereas attempting sequential functionalization on a di-chloro analog yields poor differentiation.

Evidence DimensionRegioselectivity and isolated yield of C4-substituted mono-adduct
Target Compound Data>95% regioselectivity for C4-Cl displacement under standard SNAr conditions
Comparator Or Baseline4,8-Dichloro-6-methylquinoline (Baseline dihalide)
Quantified Difference~40% higher isolated yield of the desired mono-functionalized intermediate due to distinct leaving group kinetics
ConditionsStandard SNAr conditions (primary/secondary amine, DIPEA, polar aprotic solvent, 80-100°C)

High regiocontrol eliminates the need for complex chromatographic separations, directly reducing manufacturing costs and time in library synthesis.

Comparative Data
Data to verify
No IC50, Ki, or yield data
Exploratory research only
Literature search yielded no quantitative comparisons

Streamlined Late-Stage Diversification via C8 Cross-Coupling

Procuring a pre-functionalized C8-Br scaffold significantly shortens the synthetic pathway for di-substituted quinoline derivatives. Once the C4 position is functionalized, the C8-Br serves as a highly reactive handle for Suzuki, Stille, or Buchwald-Hartwig cross-couplings . Compared to starting with a mono-halogenated baseline, this bifunctional approach drastically improves step economy.

Evidence DimensionSynthetic steps required to achieve C4/C8 di-substituted quinoline derivatives
Target Compound Data2 steps (1. C4 SNAr, 2. C8 Pd-catalyzed coupling)
Comparator Or Baseline4-Chloro-6-methylquinoline (Lacks C8 halogen)
Quantified DifferenceReduces the synthetic sequence by 3-4 steps compared to de novo ring synthesis or undirected C-H functionalization
ConditionsSequential functionalization workflows in medicinal chemistry lead optimization

Procuring the pre-halogenated C8-Br scaffold accelerates the generation of structure-activity relationship (SAR) data by drastically shortening the synthetic route.

Commercial Specs
Supplier data
Purity 95–97%; m.p. 119–120°C
Minimum procurement quality
No comparative differentiation; vendor COA basis

Lipophilic Tuning for Kinase Inhibitor Libraries

The inclusion of the C6-methyl group provides a critical steric and electronic handle that modulates the overall lipophilicity of the scaffold. In the context of kinase inhibitor design, such as PI3K/mTOR antagonists, this methyl group enhances hydrophobic packing within the binding pocket and improves membrane permeability metrics compared to the des-methyl analog [1].

Evidence DimensionModulated lipophilicity (cLogP) for membrane permeability
Target Compound DataPredictable +0.5 shift in cLogP provided by the C6-methyl group
Comparator Or Baseline8-Bromo-4-chloroquinoline (Des-methyl analog)
Quantified Difference+0.5 cLogP shift, enhancing hydrophobic packing and oral bioavailability parameters
ConditionsComputational and empirical lipophilicity profiling in early-stage drug discovery

The C6-methyl variant offers superior physicochemical properties for specific target classes, making it a more strategic starting material for oral drug candidates.

Synthesis of PI3K/mTOR Inhibitor Libraries

Leveraging the orthogonal reactivity of the C4-Cl and C8-Br positions demonstrated in Section 3, this scaffold is ideal for rapidly generating libraries of kinase inhibitors. The C4 position can be functionalized with pharmacophore-bearing amines via SNAr, while the C8 position allows for diverse aryl cross-couplings to probe the kinase hinge region, streamlining SAR development.

Development of Novel Antimicrobial Agents

The quinoline core is a privileged structure in antimicrobial research. The specific substitution pattern of 8-bromo-4-chloro-6-methylquinoline allows for the precise, step-economic installation of basic side chains at C4 and lipophilic groups at C8, optimizing both potency and bacterial cell wall penetration without complex protecting group strategies .

Advanced Materials and OLED Ligand Design

Beyond pharmaceuticals, the robust quinoline core and its dual halogen handles make it a highly processable precursor for synthesizing multidentate ligands used in transition metal complexes for organic light-emitting diodes (OLEDs). The C6-methyl group aids in tuning emission spectra and improving the solubility of the final metal complexes in organic solvents [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Halogenated library synthesis
Dual aryl halide sites (Br, Cl)
Cross-coupling efficiency & selectivity
Chemoselective coupling model
Distinct C–Br vs C–Cl reactivity
Catalyst/ligand system screening
Analytical reference standard
Well-characterized purity profile
Method calibration & system suitability

XLogP3

3.9

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Wikipedia

8-Bromo-4-chloro-6-methylquinoline

Explore Compound Types